Cas no 182628-02-0 (N-(5-Bromoquinoxalin-6-yl)cyanamide)

N-(5-Bromoquinoxalin-6-yl)cyanamide Chemical and Physical Properties
Names and Identifiers
-
- Cyanamide, (5-bromo-6-quinoxalinyl)- (9CI)
- (5-bromoquinoxalin-6-yl)cyanamide
- N-(5-Bromoquinoxalin-6-yl)cyanamide
- Cyanamide, (5-bromo-6-quinoxalinyl)-(9CI)
-
- MDL: MFCD28665564
- Inchi: 1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H
- InChI Key: BDNRNAIKQPMCFL-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC2C1=NC=CN=2)NC#N
Computed Properties
- Exact Mass: 247.96976 g/mol
- Monoisotopic Mass: 247.96976 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6
- Molecular Weight: 249.07
- XLogP3: 1.9
N-(5-Bromoquinoxalin-6-yl)cyanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B672140-10g |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 10g |
$ 1493.00 | 2023-04-18 | ||
Enamine | EN300-3525731-1.0g |
[(5-bromoquinoxalin-6-yl)amino]formonitrile |
182628-02-0 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
Enamine | EN300-3525731-0.05g |
[(5-bromoquinoxalin-6-yl)amino]formonitrile |
182628-02-0 | 95.0% | 0.05g |
$226.0 | 2025-03-18 | |
1PlusChem | 1P024R0G-2.5g |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 95% | 2.5g |
$2414.00 | 2024-06-18 | |
Enamine | EN300-3525731-5g |
[(5-bromoquinoxalin-6-yl)amino]formonitrile |
182628-02-0 | 95% | 5g |
$2816.0 | 2023-09-03 | |
Enamine | EN300-3525731-1g |
[(5-bromoquinoxalin-6-yl)amino]formonitrile |
182628-02-0 | 95% | 1g |
$971.0 | 2023-09-03 | |
1PlusChem | 1P024R0G-500mg |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 95% | 500mg |
$999.00 | 2024-06-18 | |
Aaron | AR024R8S-500mg |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 95% | 500mg |
$1068.00 | 2025-02-15 | |
Aaron | AR024R8S-10g |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 95% | 10g |
$5767.00 | 2023-12-15 | |
Aaron | AR024R8S-50mg |
N-(5-Bromoquinoxalin-6-yl)cyanamide |
182628-02-0 | 95% | 50mg |
$336.00 | 2025-02-15 |
N-(5-Bromoquinoxalin-6-yl)cyanamide Related Literature
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on N-(5-Bromoquinoxalin-6-yl)cyanamide
N-(5-Bromoquinoxalin-6-yl)cyanamide: A Comprehensive Overview
The compound N-(5-Bromoquinoxalin-6-yl)cyanamide, identified by the CAS number 182628-02-0, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of quinoxaline, a heterocyclic aromatic compound with a wide range of applications. The presence of the bromine atom at the 5-position and the cyanamide group at the 6-position introduces unique electronic and structural properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the potential of N-(5-Bromoquinoxalin-6-yl)cyanamide in drug discovery. Its structure allows for strong interactions with biological targets, making it a promising candidate for developing new therapeutic agents. Researchers have explored its activity against various enzymes and receptors, demonstrating its potential in treating diseases such as cancer and neurodegenerative disorders.
The synthesis of N-(5-Bromoquinoxalin-6-yl)cyanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material, 5-bromoquinoxaline, undergoes nucleophilic substitution to introduce the cyanamide group. This reaction is typically carried out under mild conditions to ensure high yield and purity. The resulting compound is characterized by advanced spectroscopic techniques such as NMR and IR to confirm its structure.
In terms of physical properties, N-(5-Bromoquinoxalin-6-yl)cyanamide exhibits a high melting point, which is advantageous for its use in solid-state applications. Its solubility in common organic solvents makes it suitable for various chemical reactions and formulations. Additionally, the compound demonstrates excellent stability under ambient conditions, which is crucial for its storage and transportation.
The application of N-(5-Bromoquinoxalin-6-yl)cyanamide extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and selective adsorption capabilities, making them ideal for gas storage and catalysis.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of N-(5-Bromoquinoxalin-6-yl)cyanamide with unprecedented accuracy. These studies reveal that the compound possesses a conjugated system that facilitates efficient electron transfer, a property that is highly desirable in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In conclusion, N-(5-Bromoquinoxalin-6-yl)cyanamide stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical properties, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play an increasingly important role in advancing scientific innovation.
182628-02-0 (N-(5-Bromoquinoxalin-6-yl)cyanamide) Related Products
- 1261793-48-9(4-(2,3-Difluorophenyl)-2-hydroxy-5-(trifluoromethyl)pyridine)
- 2803846-01-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylnaphthalene-1-carboxylic acid)
- 2549054-47-7(7-Fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline)
- 262295-60-3(Benzonitrile, 2-chloro-4-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-, rel-)
- 1804459-80-0(Ethyl 5-amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-acetate)
- 869540-85-2(2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene)
- 2137532-00-2(Ethyl 5-bromo-3-(pentan-2-yl)thiophene-2-carboxylate)
- 1314908-12-7(7-Methoxybenzo[d]oxazole-2-carbaldehyde)
- 1805766-69-1(3-Bromo-5-(2-chloropropanoyl)phenylacetic acid)
- 1805078-48-1(4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-methanol)




